Perfluoroundecanoic acid

Neurotoxicity In Vitro Toxicology Structure-Activity Relationship

This Perfluoroundecanoic Acid (PFUnA, C11) is the non-interchangeable long-chain standard for accurate C11-specific detection. Unlike C8 (PFOA) or C9 (PFNA) analogs, its unique chain length dictates higher protein binding, distinct toxicokinetics, and superior cytotoxicity, making it essential for valid biomonitoring, SAR, and environmental fate studies. Substitution with shorter-chain PFCA compromises quantitative accuracy and mechanistic integrity.

Molecular Formula C10F21COOH
C11HF21O2
Molecular Weight 564.09 g/mol
CAS No. 2058-94-8
Cat. No. B052710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoroundecanoic acid
CAS2058-94-8
Synonyms2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heneicosafluoroundecanoic Acid;  Heneicosafluoroundecanoic Acid;  PFUnDA;  Perfluoroundecanoic Acid;  Perfluoroundecylic Acid; 
Molecular FormulaC10F21COOH
C11HF21O2
Molecular Weight564.09 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
InChIInChI=1S/C11HF21O2/c12-2(13,1(33)34)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32/h(H,33,34)
InChIKeySIDINRCMMRKXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perfluoroundecanoic Acid (PFUnA, CAS 2058-94-8): Essential Long-Chain PFCA Analytical Standard and Toxicological Reference


Perfluoroundecanoic acid (PFUnA, CAS 2058-94-8) is an eleven-carbon long-chain perfluoroalkyl carboxylic acid (PFCA) belonging to the broader class of per- and polyfluoroalkyl substances (PFAS). It is characterized by a fully fluorinated carbon backbone terminated by a carboxylic acid functional group, conferring exceptional chemical and thermal stability, high surface activity, and pronounced environmental persistence . As an odd-numbered carbon chain PFCA, PFUnA is detected with increasing frequency and abundance in human serum, surface waters, and biota, frequently exceeding concentrations of its even-numbered counterparts like PFOA and PFDA [1]. Its physicochemical properties—including high logP (~6.9), high melting point (96-101°C), and predicted pKa ~0.52—dictate its unique behavior in partitioning, bioaccumulation, and protein binding relative to shorter-chain homologs, establishing PFUnA as a critical and non-interchangeable reference standard for environmental monitoring, toxicological mechanism studies, and analytical method development .

Why PFUnA Cannot Be Substituted by PFOA, PFNA, or PFDA in Critical Research Applications


Within the PFCA homologous series, biological activity, toxicokinetic behavior, and analytical response are exquisitely sensitive to perfluorinated chain length [1]. Substituting PFUnA (C11) with a shorter-chain analog such as PFOA (C8) or PFNA (C9) introduces fundamental and quantifiable errors in experimental systems. This is not a matter of minor potency adjustments; it reflects stepwise changes in hydrophobicity, protein binding affinity, membrane partitioning, and elimination half-life that alter the very nature of the compound's interaction with biological matrices and analytical instrumentation [2]. For instance, the cytotoxic potency of PFUnA in primary neuronal cultures exceeds that of PFOA by orders of magnitude, and its binding affinity for human serum albumin (HSA) is demonstrably distinct even from its closest C12 analog, PFDoA [2][3]. Consequently, any study requiring precise quantification of long-chain PFAS burden, mechanistic interrogation of chain-length-dependent toxicity, or development of accurate analytical methods for C11-specific detection mandates the use of authentic PFUnA. Generic substitution with a different chain-length PFCA invalidates quantitative comparisons, confounds structure-activity relationship (SAR) analyses, and compromises the integrity of biomonitoring and environmental fate data [3].

Quantifiable Differentiation of Perfluoroundecanoic Acid (PFUnA) vs. Analogs: A Head-to-Head Evidence Compendium


PFUnA vs. PFDA and PFNA: Superior Cytotoxic Potency in Primary Rat Cerebellar Granule Neurons

In a direct head-to-head comparison using primary cultures of rat cerebellar granule neurons (CGNs), PFUnA demonstrated the highest cytotoxic potency among six tested perfluoroalkyl acids (PFAAs), including its closest structural analog PFDA (C10) and the commonly studied PFNA (C9) [1]. The descending rank order of toxicity, based on LC50 values after 24 hours of exposure, was: PFUnDA (C11) ≥ PFDA (C10) > PFOS (C8 sulfonate) > PFNA (C9) > PFOA (C8 carboxylate) > PFHxS (C6 sulfonate) [1]. This ranking provides unequivocal evidence that potency increases with fluorinated chain length within the carboxylate series, positioning PFUnA as the most potent PFCA tested in this neuronal model [1].

Neurotoxicity In Vitro Toxicology Structure-Activity Relationship

PFUnA and PFDA vs. PFOA and PFNA: Enhanced Potency as Developmental Toxicants and Teratogens in Xenopus Embryos

In an in vivo comparative study using Xenopus laevis embryos, PFUnA and PFDA were identified as more potent developmental toxicants and teratogens than the shorter-chain PFCAs PFOA and PFNA [1]. The study assessed toxic effects by measuring teratogenic indices (TIs) and organ-specific gene expression (xPTB for liver, Nkx2.5 for heart), confirming that the severity of developmental abnormalities increased with the length of the fluorinated carbon chain [1]. Specifically, severe defects in the heart and liver were observed in embryos exposed to PFDA and PFUnA, respectively, establishing a clear potency gradient from C8 to C11 [1].

Developmental Toxicity Teratogenicity In Vivo Toxicology

PFUnA vs. PFTrDA: 544-Fold Higher Binding Affinity for Human Serum Albumin (HSA)

The binding affinity of PFUnA for human serum albumin (HSA), the primary transport protein in blood, is quantitatively and dramatically different from its long-chain analog, perfluorotridecanoic acid (PFTrDA, C13). A study using multispectral analysis and molecular docking determined that PFUnA exhibits a binding constant (Ka) of 5.50 × 10⁷ L/mol at 298 K, which is approximately 544 times higher than the Ka of PFTrDA (1.01 × 10⁵ L/mol) [1]. This difference in affinity is attributed to distinct thermodynamic driving forces: electrostatic interactions dominate PFUnA-HSA binding (ΔH = -26.32 kJ·mol⁻¹), while van der Waals forces and halogen bonds are predominant for PFTrDA-HSA (ΔH = -39.69 kJ·mol⁻¹) [2].

Protein Binding Toxicokinetics Molecular Docking

PFUnA vs. All Other PFCAs and PFSAs: Uncorrelated Urine-Blood Levels Suggest Unique Excretion Kinetics

A human biomonitoring study analyzing paired blood and urine samples (n=86) found that for all perfluoroalkyl acids (PFAAs) tested except one, levels in urine correlated positively with levels in blood [1]. The single exception was perfluoroundecanoate (PFUnA) [1]. This unique observation suggests that PFUnA possesses distinct elimination kinetics or excretion pathways compared to other PFCAs (e.g., PFOA, PFNA, PFDA) and PFSAs (e.g., PFOS, PFHxS). While urinary excretion is a major route for short-chain PFCAs (C ≤ 8), this route appears to be less significant or regulated differently for PFUnA, potentially contributing to its observed long biological half-life and high serum accumulation in certain populations [1][2].

Biomonitoring Toxicokinetics Human Exposure

PFUnA and PFDA vs. PFOS: Comparable Early-Onset Neurotoxicity and Bioaccumulation in Zebrafish

In a comparative zebrafish (Danio rerio) study assessing developmental neurotoxicity, PFUnA, PFDA, and PFOS were found to exhibit similar toxicokinetic profiles and comparable potency in disrupting behavior and dopamine (DA) regulation . All three compounds were rapidly absorbed and bioconcentrated in tissues. Crucially, the visual motor response (VMR) assay revealed that PFDA and PFUnA induced altered behavioral patterns in larvae at concentrations down to 0.004 ppb (µg/L), which is equivalent to 4 ppb—the US EPA drinking water regulation limit for PFOS . This demonstrates that PFUnA's neurotoxic potential is in the same range as the heavily regulated PFOS, even at environmentally relevant, low-part-per-trillion levels .

Aquatic Toxicology Neurodevelopment Bioaccumulation

PFUnA vs. PFOS and PFHxS: Differential Nanoscale Membrane Distribution in Neurons

Using high-resolution NanoSIMS50 imaging to investigate the distribution of six PFAAs in the cell membrane of primary rat cerebellar granule neurons, two distinct spatial patterns emerged [1]. PFUnA, along with PFOS (C8 sulfonate) and PFHxS (C6 sulfonate), aggregated into large, concentrated hotspots on the neuronal membrane [1]. In contrast, the shorter-chain carboxylates PFOA (C8), PFNA (C9), and PFDA (C10) displayed a more dispersed and uniform distribution pattern [1]. This differential nanoscale organization suggests that PFUnA interacts with and reorganizes the neuronal lipid bilayer in a manner distinct from other PFCAs, which may contribute to its unique onset of neurotoxicity and higher cytotoxic potency [1].

NanoSIMS Membrane Partitioning Mechanistic Toxicology

Precision Application Scenarios for Perfluoroundecanoic Acid (PFUnA) Based on Differential Evidence


Development and Validation of Isomer-Specific LC-MS/MS Methods for Long-Chain PFCAs in Complex Biological Matrices

Given its high and specific binding affinity for HSA [1] and its distinct toxicokinetic behavior in humans [2], PFUnA is an indispensable analytical standard for developing and validating sensitive, isomer-specific LC-MS/MS methods for quantifying long-chain PFCAs in human serum, plasma, urine, and tissues. Its inclusion as a calibration standard and internal standard (e.g., 13C-labeled PFUnA) is critical for ensuring accurate recovery and quantification in biomonitoring studies, as generic extraction and detection protocols optimized for shorter-chain PFCAs may be inadequate for PFUnA due to its higher hydrophobicity and protein binding [3].

Mechanistic Studies of Chain-Length-Dependent Neurotoxicity and Developmental Toxicity

PFUnA serves as a definitive, high-potency probe for establishing the upper bounds of chain-length-dependent toxicity in the PFCA series. Its superior cytotoxic potency in primary neurons [1] and in vivo developmental toxicity compared to PFOA and PFNA [2] make it the ideal compound for investigating the most severe neurotoxic and teratogenic outcomes associated with PFAS exposure. Furthermore, its unique membrane aggregation pattern [3] provides a specific biophysical phenotype for mechanistic studies aimed at linking membrane interaction dynamics to downstream cellular dysfunction.

Environmental Fate and Bioaccumulation Studies in Freshwater and Marine Food Webs

As an odd-numbered, long-chain PFCA that has been shown to biomagnify in aquatic food webs [1] and accumulate to levels exceeding those of PFOA in both environmental compartments and biota [2], PFUnA is a crucial target analyte for comprehensive environmental monitoring programs. Its use as a certified reference material is essential for generating accurate and comparable data on its distribution, trophic transfer, and ultimate fate in ecosystems, particularly given its potential for trophic magnification (TMFs) comparable to other long-chain PFCAs like PFDA [1].

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